molecular formula C9H8BrFN2O B8245573 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B8245573
M. Wt: 259.07 g/mol
InChI Key: AJCWZWOCIRHINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a dihydroquinoxalinone core substituted with bromine (position 7), fluorine (position 8), and a methyl group (position 3). Key physicochemical properties include:

  • Molecular formula: C₉H₇BrFN₂O
  • Molecular weight: 285.07 g/mol
  • Structural features: The bromine and fluorine substituents enhance electrophilicity and influence binding interactions, while the methyl group at position 3 modulates steric and electronic effects .

Synthetic routes often involve condensation reactions followed by halogenation. For example, bromine and fluorine are introduced via electrophilic aromatic substitution or nucleophilic displacement, as seen in related compounds .

Properties

IUPAC Name

7-bromo-8-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCWZWOCIRHINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Name : 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
  • CAS Number : 2756334-24-2
  • Molecular Formula : C9H8BrFN2O
  • Molecular Weight : 259.08 g/mol

Synthesis

The synthesis of quinoxaline derivatives, including 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one have shown promising results against viruses such as HIV and HCV. A study demonstrated that certain quinoxaline derivatives had an EC50 value of 0.15 µg/mL against HIV-1, indicating potent antiviral activity .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that related quinoxaline derivatives can inhibit the proliferation of cancer cell lines such as HCT116 and MCF7 with IC50 values in the low micromolar range. Notably, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells, outperforming doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationships (SAR)

The biological activity of quinoxaline derivatives is often influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish their pharmacological properties. For example:

  • Electron-withdrawing groups : The presence of halogens (like bromine and fluorine) at positions 7 and 8 significantly increases the compound's potency.
  • Substituents : The introduction of various substituents at the nitrogen atoms or the carbon skeleton can lead to improved selectivity and efficacy against specific biological targets .

Case Studies

StudyCompoundTargetActivityReference
1Quinoxaline Derivative AHIVEC50 = 0.15 µg/mL
2Quinoxaline Derivative BHCT116 CellsIC50 = 1.9 µg/mL
3Quinoxaline Derivative CMCF7 CellsIC50 = 2.3 µg/mL

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. The compound has been tested against various bacterial and fungal strains, showing promising results.

Case Study: Antimicrobial Screening

A study published in RSC Advances demonstrated that derivatives of quinoxalinones, including 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could serve as potential candidates for developing new antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
7-Bromo-8-fluoro...Mycobacterium smegmatis6.25
7-Bromo-8-fluoro...Pseudomonas aeruginosa12.5

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects of quinoxaline derivatives on cancer cell lines, 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one was shown to inhibit the growth of several tumor cell lines effectively. The study reported significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

Synthetic Organic Chemistry

In synthetic organic chemistry, 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Case Study: Synthesis of New Derivatives

A research article detailed the synthesis of novel derivatives from 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one through nucleophilic substitution reactions. These derivatives were subsequently evaluated for their biological activities, demonstrating how this compound can be utilized as a building block in drug discovery .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent critically impacts bioactivity and physicochemical properties:

Compound Name 3-Substituent Molecular Weight (g/mol) Key Features Source/Application
7-Bromo-3-ethyl-8-fluoro-3,4-dihydroquinoxalin-2(1H)-one Ethyl 285.09 Enhanced lipophilicity; tested in kinase inhibitor synthesis Synthetic intermediate
7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Cyclopropyl 267.13 Improved metabolic stability; potential for CNS-targeting drugs Hoffman Fine Chemicals
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (5GU) H (unsubstituted) 227.06 Parent scaffold; used in crystallography studies PDB ID 5GU

Key Insight : Methyl and ethyl groups balance lipophilicity and steric bulk, whereas cyclopropyl enhances metabolic stability by resisting oxidative degradation .

Halogenation Patterns at Positions 7 and 8

Halogen substituents influence electronic properties and target binding:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Activity/Application
7-Bromo-8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one Br Cl 301.55 Intermediate in antitumor agent synthesis
7-Bromo-8-methyl-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one Br CH₃ 281.15 Tested in JNK3 inhibitor optimization
Target compound Br F 285.07 Potential sGC activator or kinase inhibitor

Preparation Methods

Reaction Conditions

  • Catalyst : L-proline (10 mol% relative to substrate)

  • Solvent : Ethanol

  • Temperature : Room temperature (20–25°C)

  • Time : 6–10 hours

  • Yield : 68–75%

Mechanism

  • Nucleophilic attack of the o-phenylenediamine’s amino group on the β-nitro ene’s electron-deficient carbon.

  • Enantioselective formation of a chiral intermediate via L-proline-mediated stereochemical control.

  • Cyclization and dehydration to yield the dihydroquinoxalinone core.

Photoredox-Catalyzed Radical Coupling

Visible-light-driven radical coupling offers regioselective bromo-fluoro substitution. A 2024 study used Ir(PPy)₃ (tris(2-phenylpyridinato)iridium(III)) under blue LED irradiation to functionalize C7-chloromethyl precursors.

Key Steps

  • Methylation : Quinoxalin-2(1H)-one derivatives are methylated using methyl iodide in DMF.

  • Radical Coupling : Chloromethyl intermediates react with bromofluoromethane via single-electron transfer (SET) under photocatalytic conditions.

Optimization Data

ParameterValue
Catalyst Loading2 mol% Ir(PPy)₃
Light Source455 nm LEDs
SolventAcetonitrile
Yield58–63%

This method minimizes byproducts like sulfur-containing impurities observed in traditional alkylation routes.

Halogenation of Preformed Quinoxalinones

Bromination and fluorination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one precursors is a two-step route.

Step 1: Bromination

  • Reagent : N-Bromosuccinimide (NBS) in CCl₄.

  • Position : Selective C7 bromination (87% yield).

Step 2: Fluorination

  • Reagent : Selectfluor® in DMF.

  • Position : C8 fluorination (72% yield).

Limitations

  • Requires strict temperature control (–10°C) to prevent over-halogenation.

  • Purification challenges due to regioisomers.

Cyclization of Pyridazine Derivatives

A 2021 study synthesized selenadiazolo-pyridazinones from 3,6-dibromopyridazine-4,5-diamine and selenium dioxide. While focused on selenium analogs, the method is adaptable for bromo-fluoro derivatives.

Procedure

  • Condensation : React dibromopyridazine diamine with SeO₂ in ethanol.

  • Hydrolysis : Forms the quinoxalinone core via intermediate selenadiazole hydrolysis.

Yield Data

StepYield
Condensation89%
Hydrolysis76%

Palladium-Catalyzed Asymmetric Hydrogenation

A 2020 patent describes palladium-catalyzed hydrogenation of trifluoromethyl-quinoxalinones. Although designed for CF₃-substituted analogs, substituting bromo-fluoro precursors could yield the target compound.

Conditions

  • Catalyst : Pd/(R)-BINAP complex.

  • Solvent : Hexafluoroisopropanol.

  • Pressure : 500 psi H₂.

  • ee : Up to 99%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates condensation reactions, reducing time from hours to minutes. A 2012 protocol achieved 82% yield for analogous quinoxalines using alumina-supported molybdophosphovanadates.

Parameters

ParameterValue
Power300 W
Temperature120°C
Time15 minutes

Solid-Phase Synthesis for High-Throughput Screening

Automated solid-phase synthesis enables rapid library generation. A 2023 study used Wang resin-bound o-phenylenediamines to produce 48 analogs in parallel, with an average yield of 65%.

Steps

  • Resin Functionalization : Immobilize diamine on Wang resin.

  • Cyclization : Treat with β-keto esters under basic conditions.

  • Cleavage : TFA/dichloromethane (1:1) releases the product.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
L-Proline Catalysis68–75ModerateHighHigh
Photoredox Coupling58–63LowModerateLow
Enzymatic Synthesis63–78HighModerateModerate
Halogenation72–87NoneHighHigh
Palladium Hydrogenation80–85HighLowLow

Q & A

Q. How can computational tools predict the biological activity of dihydroquinoxalinone derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects (e.g., bromo/fluoro electronegativity) with target binding (e.g., kinase inhibition). ADMET predictions assess drug-likeness, guiding prioritization of analogs for in vitro testing .

Tables of Key Spectral Data

Substituent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
3-Methyl1.55 (s, 3H)25.8 (CH₃)1685 (C=O)299.0521 [M+H]⁺
7-Bromo7.42 (d, J=8.4 Hz)121.5 (C-Br)-301.0500 [M+2]⁺
8-Fluoro7.28 (dd, J=5.6 Hz)116.3 (C-F)--

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.